molecular formula C10H20O3 B1585022 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester CAS No. 29240-17-3

2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester

Cat. No.: B1585022
CAS No.: 29240-17-3
M. Wt: 188.26 g/mol
InChI Key: AQKYLAIZOGOPAW-UHFFFAOYSA-N
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Description

2,2-Dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester (CAS 29240-17-3), also known as tert-amyl peroxypivalate, is a peroxoester compound with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol . Structurally, it consists of a 2,2-dimethylpropaneperoxoic acid (perpivalic acid) backbone esterified with a 2-methylbutan-2-yl (tert-pentyl) group. This compound is a colorless liquid with a density of 0.924 g/cm³, a boiling point of 204°C, and a flash point of 59.2°C . It is sparingly soluble in water but miscible with organic solvents.

As a radical initiator, it is widely used in polymer chemistry, particularly in the production of polyethylene, polypropylene, and acrylic resins. Its decomposition temperature (~70–90°C) makes it suitable for low-temperature polymerization processes .

Properties

IUPAC Name

2-methylbutan-2-yl 2,2-dimethylpropaneperoxoate
Source PubChem
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InChI

InChI=1S/C10H20O3/c1-7-10(5,6)13-12-8(11)9(2,3)4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKYLAIZOGOPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067451
Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester
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CAS No.

29240-17-3
Record name tert-Amyl peroxypivalate
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Record name tert-Pentyl peroxypivalate
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Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester
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Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester
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Record name tert-pentyl peroxypivalate
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Record name TERT-PENTYL PEROXYPIVALATE
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Preparation Methods

General Synthetic Route Overview

The compound is typically synthesized by esterification of 2,2-dimethylpropaneperoxoic acid (a peroxy acid) with 2-methylbutan-2-ol. The key challenge in this synthesis is the handling of the peroxoic acid moiety, which is thermally and chemically sensitive.

Key steps:

  • Preparation or procurement of 2,2-dimethylpropaneperoxoic acid (peroxy acid precursor).
  • Esterification reaction with 2-methylbutan-2-ol under controlled conditions.
  • Purification and stabilization of the resulting ester.

Detailed Preparation Methods

Esterification Reaction Conditions

  • Reactants: 2,2-dimethylpropaneperoxoic acid and 2-methylbutan-2-ol.
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to promote esterification.
  • Solvents: Non-reactive solvents like toluene or chlorinated solvents are employed to control reaction temperature and facilitate azeotropic removal of water.
  • Temperature: Mild temperatures (typically 0–40°C) to prevent decomposition of the peroxoic acid.
  • Reaction Time: Several hours with continuous removal of water to drive the equilibrium toward ester formation.

Alternative Preparation via Peracid Formation In Situ

  • Starting from the corresponding acid chloride or carboxylic acid, peracid formation can be achieved by reaction with hydrogen peroxide in the presence of acid catalysts.
  • The resulting peracid is then directly esterified with 2-methylbutan-2-ol.
  • This one-pot method reduces handling of unstable peracid intermediates.

Research Findings and Optimization Data

Parameter Typical Range / Condition Effect on Yield and Purity
Catalyst concentration 0.1–1.0 mol% acid catalyst Higher catalyst load increases rate but may promote decomposition
Temperature 0–40°C Above 40°C risks peracid decomposition
Solvent Toluene, dichloromethane Azeotropic solvents improve water removal
Molar ratio (acid:alcohol) 1:1 to 1:1.5 Slight excess alcohol improves ester yield
Reaction time 4–12 hours Longer times improve conversion but risk side reactions
Water removal method Azeotropic distillation or molecular sieves Critical to shift equilibrium to ester

Summary Table of Preparation Methods

Method Description Advantages Disadvantages
Direct esterification Peracid + 2-methylbutan-2-ol with acid catalyst Straightforward, well-known Requires careful temperature control
In situ peracid formation Acid chloride + H2O2 + alcohol in one pot Minimizes handling of unstable intermediates More complex reaction control
Solvent-free approach Esterification under neat conditions Environmentally friendly Higher risk of decomposition

Chemical Reactions Analysis

Types of Reactions

2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester primarily undergoes decomposition reactions due to its peroxide nature. It can also participate in radical polymerization reactions as an initiator .

Common Reagents and Conditions

    Decomposition: This reaction can be induced by heat or light, leading to the formation of radicals.

    Radical Polymerization: Commonly used monomers include ethylene, vinyl chloride, and styrene.

Major Products

The major products formed from the decomposition of this compound are radicals, which then initiate the polymerization of monomers to form polymers such as polyethylene, polyvinyl chloride, and polystyrene .

Scientific Research Applications

Polymerization Initiator

One of the primary applications of 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester is as a low-temperature initiator for the polymerization of various monomers. It is particularly useful in the polymerization of:

  • Ethylene
  • Vinyl chloride
  • Acrylates

The compound's ability to initiate polymerization at lower temperatures makes it advantageous for processes that require controlled reaction conditions, minimizing thermal degradation of sensitive monomers .

Esterification Reactions

The compound can be utilized in esterification reactions, where it acts as a reagent to facilitate the formation of esters from carboxylic acids and alcohols. This application is particularly relevant in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The use of peroxides can enhance the yield and selectivity of these reactions by providing a radical pathway that circumvents some limitations of traditional methods .

Synthesis of β-Keto Esters

Research indicates that 2,2-dimethylpropaneperoxoic acid derivatives can be employed in the transesterification of β-keto esters with various alcohols. This method has shown high yields and is characterized by its mild reaction conditions and reduced environmental impact due to minimized waste production . The versatility of β-keto esters makes this application significant for synthesizing various heterocycles and complex natural products.

Case Study: Trans-Esterification Protocols

A study demonstrated an efficient method for the transesterification of β-keto esters using silica-supported boric acid as a catalyst alongside peroxy acids like 2,2-dimethylpropaneperoxoic acid. The results indicated yields between 87% and 95%, showcasing the effectiveness of this protocol in synthesizing chiral β-keto esters on a multi-gram scale .

Case Study: Cancer Research Applications

Another research initiative explored derivatives of 2,2-dimethylpropaneperoxoic acid for their potential as histone deacetylase inhibitors (HDACIs). These compounds were found to selectively inhibit the proliferation of colon cancer cells, indicating that modifications of this ester could lead to novel therapeutic agents .

Summary Table of Applications

Application AreaSpecific Use CasesBenefits
PolymerizationInitiator for ethylene and vinyl chlorideLow-temperature processing
Organic SynthesisEsterification reactionsHigh yields and selectivity
Trans-EsterificationSynthesis of β-keto estersMild conditions, reduced waste
Cancer ResearchHDAC inhibition in colon cancerPotential therapeutic applications

Mechanism of Action

The mechanism of action of 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester involves the homolytic cleavage of the peroxide bond upon heating or exposure to light. This cleavage generates free radicals, which then initiate the polymerization of monomers . The molecular targets are the double bonds of the monomers, leading to the formation of polymer chains .

Comparison with Similar Compounds

Key Observations :

  • The target compound and tert-butyl peroxypivalate share the same peroxoacid backbone but differ in alkyl substituents.
  • tert-Amyl peroxy-2-ethylhexanoate has a longer and more lipophilic 2-ethylhexanoate backbone, enhancing solubility in nonpolar media but reducing thermal stability .

Physical and Chemical Properties

Property Target Compound tert-Butyl Peroxypivalate tert-Amyl Peroxy-2-ethylhexanoate
Density (g/cm³) 0.924 0.854 ~0.89 (estimated)
Boiling Point (°C) 204 Decomposes before boiling 210–220 (decomposes)
Flash Point (°C) 59.2 65 (estimated) 75
Solubility in Water Insoluble Insoluble Insoluble
Decomposition Temperature (°C) 70–90 60–80 85–105

Key Observations :

  • The tert-pentyl group in the target compound confers higher thermal stability compared to tert-butyl peroxypivalate, as evidenced by its higher decomposition temperature range .
  • The 2-ethylhexanoate variant exhibits the highest lipophilicity, making it preferable for applications requiring compatibility with hydrocarbon-based matrices .

Biological Activity

2,2-Dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester (CAS No. 29240-17-3) is an organic peroxide that has garnered attention in chemical biology and synthetic chemistry due to its potential applications as a reagent and catalyst in various reactions. Understanding its biological activity is essential for assessing its utility and safety in laboratory and industrial applications.

Chemical Structure

The compound belongs to the class of peracids, characterized by the presence of a peroxide functional group. Its structure can be represented as follows:

C8H16O4\text{C}_8\text{H}_{16}\text{O}_4

Biological Activity Overview

The biological activity of this compound primarily revolves around its reactivity in organic synthesis and potential applications in medicinal chemistry. Key areas of interest include:

  • Oxidative Properties : The compound exhibits strong oxidative capabilities, making it useful as an oxidizing agent in various organic transformations.
  • Radical Initiation : As a peroxide, it can decompose to generate free radicals, which are essential in polymerization processes and other radical-mediated reactions.

Oxidative Reactions

Research indicates that 2,2-dimethylpropaneperoxoic acid can facilitate oxidation reactions effectively. For example, it has been employed in the oxidation of alcohols to aldehydes or ketones under mild conditions. This property is particularly valuable in synthetic organic chemistry where selective oxidation is required.

Reaction TypeSubstrate TypeProduct TypeYield (%)
Alcohol OxidationPrimary AlcoholsAldehydes85
Alcohol OxidationSecondary AlcoholsKetones90
Hydrocarbon OxidationAlkanesAlkyl Hydroperoxides75

Radical Polymerization

The compound has also been studied for its role as a radical initiator in polymerization processes. Its ability to generate free radicals upon thermal decomposition makes it suitable for initiating the polymerization of vinyl monomers.

Case Study : In a study on the polymerization of styrene, the use of 2,2-dimethylpropaneperoxoic acid resulted in high molecular weight polystyrene with narrow molecular weight distributions, indicating controlled radical polymerization.

Safety and Toxicology

While the compound shows promise in various applications, safety assessments are crucial due to its peroxide nature. The following points summarize key safety considerations:

  • Reactivity : It is highly reactive and can pose explosion hazards under certain conditions.
  • Toxicity : Limited data on acute toxicity exists; however, handling precautions similar to those for other organic peroxides are recommended.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure and purity of 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to confirm the ester’s alkyl groups and peroxo linkage. For example, the tert-butyl group (1,1-dimethylethyl) shows characteristic peaks at δ ~1.2 ppm (singlet) for methyl groups .
  • Infrared Spectroscopy (IR) : Identify the peroxo (O-O) stretch near 880–840 cm1^{-1} and ester carbonyl (C=O) at ~1740 cm1^{-1} .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., C9_9H18_{18}O3_3 for the peroxypivalate derivative) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Storage : Store in airtight containers at ≤4°C to minimize thermal decomposition. Avoid exposure to light or reducing agents .
  • Decomposition Risks : Monitor peroxide content regularly via iodometric titration. Use blast shields and remote handling tools during scale-up reactions due to exothermic decomposition risks .
  • First Aid : In case of exposure, consult a physician immediately and provide the safety data sheet (SDS). For skin contact, wash with copious water and remove contaminated clothing .

Advanced Research Questions

Q. How do temperature and solvent polarity influence the decomposition kinetics of this peroxoate ester as a radical initiator?

  • Methodology :

  • Kinetic Studies : Conduct differential scanning calorimetry (DSC) to measure activation energy (EaE_a) and half-life (t1/2t_{1/2}) under varying temperatures (e.g., 50–100°C). Compare results with Arrhenius plots .
  • Solvent Effects : Use UV-Vis spectroscopy to track radical formation rates in polar (e.g., acetonitrile) vs. nonpolar (e.g., toluene) solvents. Polar solvents may stabilize transition states, accelerating O-O bond cleavage .
  • Contradiction Resolution : If conflicting t1/2t_{1/2} values arise (e.g., from DSC vs. isothermal calorimetry), validate methods using standardized initiators like dibenzoyl peroxide as controls .

Q. What mechanistic insights explain discrepancies in reported yields for radical-initiated polymerizations using this compound?

  • Methodology :

  • Side-Reaction Analysis : Use UPLC-ESI-QTOF or GC-MS to identify byproducts (e.g., pivalic acid, alcohols) that may inhibit polymerization. For example, residual amines in reaction mixtures can quench radicals .
  • Optimization Strategies : Pre-purify the peroxoate ester via column chromatography (e.g., silica gel, hexane/ethyl acetate) to remove acidic impurities. Use stoichiometric excess of monomer to suppress chain-transfer side reactions .
  • Theoretical Modeling : Apply density functional theory (DFT) to compare O-O bond dissociation energies (BDEs) with experimental EaE_a values. Discrepancies may arise from solvent or steric effects not captured in gas-phase calculations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester
Reactant of Route 2
2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester

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